cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone
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Overview
Description
Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a dihydroisoquinoline moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves multiple steps. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be synthesized through the Pictet-Spengler reaction. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the formation of the pyrazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3.
2,3-Dihydroquinazolin-4(1H)-one: A nitrogen-containing heterocyclic compound with various biological activities.
Uniqueness
Cyclopropyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its combination of a cyclopropyl group, a dihydroisoquinoline moiety, and a pyrazole ring.
Properties
Molecular Formula |
C18H21N3O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
cyclopropyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H21N3O3S/c1-12-17(13(2)21(19-12)18(22)15-7-8-15)25(23,24)20-10-9-14-5-3-4-6-16(14)11-20/h3-6,15H,7-11H2,1-2H3 |
InChI Key |
BAIUWCYEBDRISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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